KCNQ2 Potassium Channel Antagonism
Methyl 2-(2-pyridyl)quinoline-4-carboxylate inhibits the KCNQ2 (Kv7.2) potassium channel with an IC50 of 70 nM, as measured by automated patch clamp in CHO cells. This potency is comparable to the benchmark inhibitor ML252 (IC50 = 69 nM), a structurally distinct 2-phenylbutanamide derivative, indicating that this quinoline scaffold achieves similar on-target activity despite a different chemotype [1].
| Evidence Dimension | Inhibition of human KCNQ2 (Kv7.2) potassium channel |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | ML252 (benchmark KCNQ2 inhibitor): IC50 = 69 nM |
| Quantified Difference | Equivalent potency within assay variability (70 nM vs. 69 nM) |
| Conditions | Antagonist activity at KCNQ2 expressed in CHO cells, 3 min incubation, automated patch clamp assay |
Why This Matters
Demonstrates that the compound engages the KCNQ2 target with potency equal to a well-characterized chemical probe, providing a validated starting point for SAR studies or functional investigations.
- [1] BindingDB BDBM50395464 (CHEMBL2164048). IC50: 70 nM for KCNQ2. NCBI Bookshelf. ML252 probe report: IC50 = 69 nM for KCNQ2. NIH Molecular Libraries Program. View Source
